Octadecyl isothiocyanate

概要

説明

Octadecyl isothiocyanate: is an organic compound with the chemical formula C19H37NS . It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethanol and acetone . This compound is primarily used as a reagent in organic synthesis and as a pesticide in agriculture .

準備方法

Synthetic Routes and Reaction Conditions:

From Non-Nitrogen Functional Groups: Another method involves the reaction of octadecyl alcohol with thiophosgene to produce this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting octadecylamine with phosgene in the presence of a solvent such as chlorobenzene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then decomposes to yield this compound .

化学反応の分析

Types of Reactions:

Substitution Reactions: Octadecyl isothiocyanate can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Addition Reactions: It can also participate in addition reactions with alkenes to form thiirane derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Solvents: Ethanol, acetone, chlorobenzene

Catalysts: Tosyl chloride, triethylamine

Major Products:

Thioureas: Formed from the reaction with amines

Thiocarbamates: Formed from the reaction with alcohols

Thiirane Derivatives: Formed from the addition to alkenes

科学的研究の応用

Organic Synthesis

Octadecyl isothiocyanate serves as a building block in organic synthesis, particularly in the formation of various organic compounds, including polymers and heterocyclic compounds. It can undergo nucleophilic substitution reactions with amines and alcohols to form thioureas and thiocarbamates, respectively.

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Nucleophilic Substitution | Amines | Thioureas |

| Nucleophilic Substitution | Alcohols | Thiocarbamates |

| Addition | Alkenes | Thiirane Derivatives |

Biological Applications

- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various pathogens. It can induce cell death in bacterial strains by disrupting cellular membranes and inhibiting key metabolic enzymes .

- Anti-Cancer Properties: Research indicates that this compound can induce apoptosis in cancer cell lines, including lung, colon, and breast cancers. Its mechanism may involve modulation of signaling pathways related to cell growth and survival . Experimental studies have demonstrated its potential to inhibit tumorigenesis in laboratory animals exposed to carcinogens .

- Neuroprotective Effects: Emerging research suggests that this compound may protect neurons from oxidative stress-related damage, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Industrial Applications

In industry, this compound is utilized for surface modification in materials science. Its hydrophobic properties make it suitable for creating water-repellent surfaces and enhancing the compatibility of materials with biological systems .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of this compound against E. coli O157:H7. The results indicated that while it showed some antibacterial activity, its effectiveness was lower than that of conventional antibiotics like polymyxin B. The compound's mechanism involved disrupting bacterial membrane integrity .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on lung cancer cell lines demonstrated that this compound could significantly induce apoptosis through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic factors. This suggests a potential role in cancer therapeutics.

Market Insights

The global market for this compound was valued at approximately USD 0.12 billion in 2022 and is projected to reach USD 0.20 billion by 2030, growing at a compound annual growth rate (CAGR) of 7.4% from 2024 to 2030 . The primary applications driving this growth include its use in drug development, organic synthesis, and antimicrobial formulations.

作用機序

The mechanism of action of octadecyl isothiocyanate involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidative and anti-inflammatory activities . This activation leads to the upregulation of various detoxifying and antioxidant enzymes, providing protection against oxidative stress and inflammation .

類似化合物との比較

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

Comparison:

- Phenyl isothiocyanate: Used in amino acid sequencing (Edman degradation) and has similar reactivity with nucleophiles .

- Allyl isothiocyanate: Known for its pungent odor and use as a flavoring agent and antimicrobial compound .

- Benzyl isothiocyanate: Exhibits strong anticancer properties and is used in cancer research .

- Phenethyl isothiocyanate: Studied for its chemopreventive properties and ability to induce apoptosis in cancer cells .

Uniqueness of Octadecyl Isothiocyanate: this compound is unique due to its long alkyl chain, which imparts distinct physical properties such as higher boiling and melting points compared to other isothiocyanates. This makes it particularly useful in applications requiring hydrophobicity and stability .

生物活性

Octadecyl isothiocyanate (OTC) is a member of the isothiocyanate family, which are sulfur-containing compounds derived from glucosinolates found in cruciferous vegetables. This compound has garnered attention for its potential biological activities, particularly in the context of cancer prevention and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

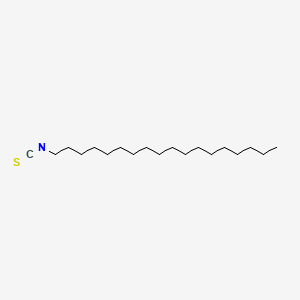

- Chemical Formula : C₁₈H₃₆N₁S

- Molecular Weight : 297.47 g/mol

- Structure : this compound consists of an octadecyl chain attached to an isothiocyanate functional group, which contributes to its biological activity.

Isothiocyanates, including OTC, exert their biological effects through various mechanisms:

- Induction of Phase II Detoxifying Enzymes : OTC has been shown to enhance the activity of phase II enzymes such as glutathione S-transferase (GST) and quinone reductase. These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative stress .

- Inhibition of Cancer Cell Proliferation : Research indicates that OTC can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that isothiocyanates can induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

- Anti-inflammatory Effects : OTC may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and blocking pathways involved in inflammation, such as NF-kB signaling .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of OTC:

- Cell Line Studies : In studies involving human colon cancer cells (HT29), OTC demonstrated significant inhibition of cell growth and induction of apoptosis at concentrations ranging from 10 to 50 µM over 24 to 72 hours .

- Mechanistic Insights : The compound was found to upregulate phase II detoxifying enzymes while downregulating phase I enzymes, suggesting a shift towards a more protective metabolic profile against carcinogens .

In Vivo Studies

In vivo studies have further elucidated the potential health benefits of OTC:

- Animal Models : In rodent models exposed to carcinogens, administration of OTC led to reduced tumor incidence and size compared to control groups. The protective effects were attributed to enhanced detoxification processes and reduced oxidative stress markers in tissues .

Case Studies

Several case studies highlight the relevance of this compound in clinical settings:

- Cancer Prevention : A longitudinal study involving dietary intake of cruciferous vegetables rich in isothiocyanates showed a correlation between high consumption levels and reduced incidence rates of various cancers, including colorectal cancer. This suggests that compounds like OTC contribute to these protective effects through their biological activities .

- Inflammation Reduction : A clinical trial assessing the effects of OTC on patients with chronic inflammatory conditions indicated a significant reduction in inflammatory markers following supplementation with isothiocyanates derived from cruciferous vegetables .

Comparative Analysis with Other Isothiocyanates

| Property/Compound | This compound | Sulforaphane | Allyl Isothiocyanate |

|---|---|---|---|

| Induction of GST | Moderate | High | Moderate |

| Anticancer Activity | Significant | Very High | Moderate |

| Anti-inflammatory Effects | Present | Present | Limited |

| Bioavailability | Moderate | High | Low |

特性

IUPAC Name |

1-isothiocyanatooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIRSSFEIRFISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062680 | |

| Record name | Octadecane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2877-26-1 | |

| Record name | 1-Isothiocyanatooctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2877-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane, 1-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002877261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of modifying wood fibers with octadecyl isothiocyanate in the manufacturing of environmentally friendly paper?

A: While the provided research abstract [] does not delve into the specific mechanisms, it suggests that modifying wood fibers with this compound plays a crucial role in the production of environmentally friendly paper. The modification likely alters the surface properties of the wood fibers. This could lead to improved compatibility with the high-density polyethylene, resulting in a more homogeneous and robust composite material. This enhanced compatibility could contribute to the paper's environmental friendliness by potentially:

Q2: Are there any potential environmental concerns regarding the use of this compound in this manufacturing process?

A: While the abstract highlights the "environmentally friendly" nature of the paper, further research is needed to fully evaluate the environmental impact of using this compound []. Considerations include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。